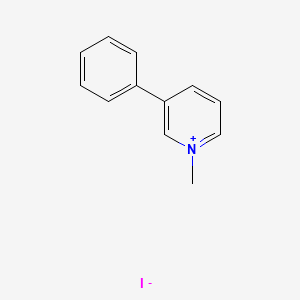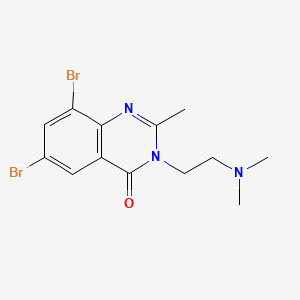
4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-methyl- is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-methyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a quinazolinone derivative, followed by the introduction of the dimethylaminoethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding debrominated products.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Medicine: Explored for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic reactions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,8-Dibromo-3-(4-trifluoromethyl-benzyl)-3H-quinazolin-4-one: Similar in structure but with a trifluoromethyl-benzyl group instead of a dimethylaminoethyl group.
6,8-Dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones: Differ in the presence of an aryl group and a dihydroquinolinone core.
Uniqueness
4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the dimethylaminoethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
77300-83-5 |
|---|---|
Formule moléculaire |
C13H15Br2N3O |
Poids moléculaire |
389.09 g/mol |
Nom IUPAC |
6,8-dibromo-3-[2-(dimethylamino)ethyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C13H15Br2N3O/c1-8-16-12-10(6-9(14)7-11(12)15)13(19)18(8)5-4-17(2)3/h6-7H,4-5H2,1-3H3 |
Clé InChI |
PDJLJYXRIWNIMW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


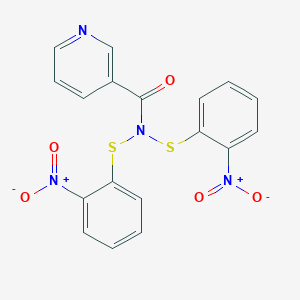

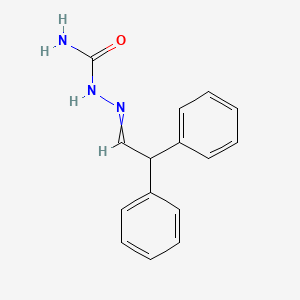
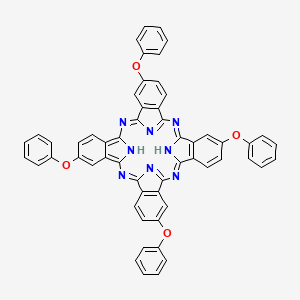

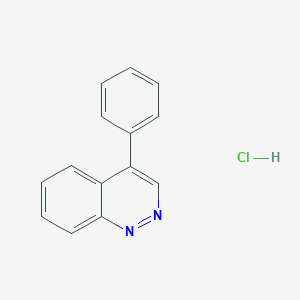
![4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxobutyric acid](/img/structure/B13753414.png)
![Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro-](/img/structure/B13753415.png)
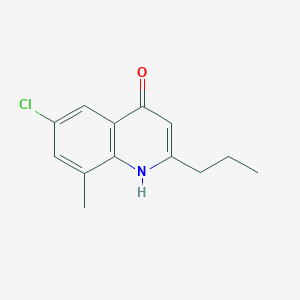


![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-cyclohexylcarbamate;chloride](/img/structure/B13753439.png)

